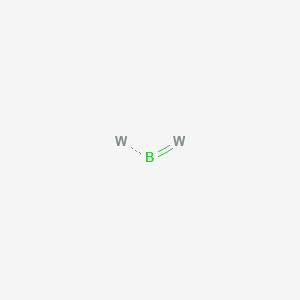

硼化钨

描述

Synthesis Analysis

The synthesis of tungsten boride can involve several methods, including chemical vapor deposition, mechanical alloying, and direct synthesis from elemental powders. The choice of synthesis method affects the purity, microstructure, and properties of the final product. For instance, mechanical alloying allows for the production of nanostructured tungsten boride powders, which can be sintered to form dense ceramics with enhanced mechanical properties.

Molecular Structure Analysis

Tungsten boride compounds exhibit a range of crystal structures depending on their composition. The WB phase, for example, has a simple hexagonal structure, whereas higher boron content phases like W2B5 display more complex structures. The structure significantly influences the material's properties, such as hardness and brittleness.

Chemical Reactions and Properties

Tungsten borides are characterized by their stability and resistance to oxidation at high temperatures. They react with oxidizing agents at elevated temperatures, forming tungsten oxides and boron oxides. These compounds also exhibit significant resistance to chemical attack by acids and alkalis, contributing to their durability in harsh environments.

Physical Properties Analysis

The physical properties of tungsten boride, including high melting points (exceeding 3000°C for some phases) and densities, make them suitable for high-temperature applications. Their hardness, one of the highest among known materials, is crucial for applications requiring wear resistance.

Chemical Properties Analysis

Chemically, tungsten borides are inert in many environments, contributing to their wide use in corrosive settings. They exhibit metallic conductivity, with electrical properties that can be tuned through doping or by varying the stoichiometry and synthesis conditions.

For more in-depth and specific insights, including the most recent advancements in tungsten boride research, refer to the following sources:

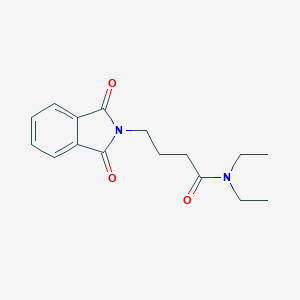

- Aryloxy complexes and cyclometallated aryloxy alkylidene complexes of tungsten (VI) for the metathesis of functionalized olefins indicate the versatility and reactivity of tungsten compounds in organometallic chemistry (Lefebvre et al., 1995).

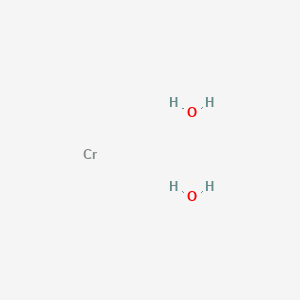

- The review on the synthesis methods of nano-tungsten oxide dihydrate colloid highlights recent developments in tungsten compound synthesis methods, showcasing the diversity in approaches to creating tungsten-based materials (Mushtaq et al., 2021).

- Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts review key observations in the development of tungsten-based catalysts for chemical synthesis, emphasizing the role of tungsten in catalysis (Schrock & Hoveyda, 2003).

科学研究应用

力学性能和晶体结构分析:

- 硼化钨以其优异的力学性能而闻名,与传统的超硬材料相媲美。人们已经研究了它们的复杂晶体结构,以了解它们的稳定性并预测用于合成的新的结构,这对于探索它们作为有前途的材料的潜力至关重要 (Li 等,2013).

硬质涂层的形成:

- 研究表明,可以使用放电等离子烧结硼化等技术在钨样品上形成硼化钨涂层。这些涂层表现出高硬度、化学惰性和导电性,使其适用于苛刻环境中的耐磨、耐腐蚀和电极材料 (Khor 等,2005).

耐磨性:

- 已经探讨了纯钨上硼化物涂层的磨损机制,揭示了这些涂层会经历不同类型的磨损,包括磨损和断裂。这些特性对于耐磨性是重要因素的应用至关重要 (Ingole 等,2005).

硼化钨粉末的合成:

- 已经开发出使用钨和碳化硼作为原料的新合成方法。这些方法允许制备纯硼化钨,可用于超硬材料、抗摩擦材料和催化材料 (Wang 等,2020).

硬质合金的强化:

- 硼化钨已被用于强化硬质合金,提高了硬质合金刀具的耐磨性和使用寿命。这在硬岩钻探等应用中尤为重要 (Johnston & Catledge, 2016).

超导性:

- 发现某些改性的硼化钨表现出超导特性,这为它们在超导材料和技术中的应用开辟了可能性 (Kayhan 等,2012).

电催化:

- 已经研究了钨基硼化物电催化剂在析氢反应中的活性。这些研究表明在能量转换技术中具有潜在的应用 (Park 等,2019).

安全和危害

未来方向

属性

InChI |

InChI=1S/B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEAOSSMQHGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

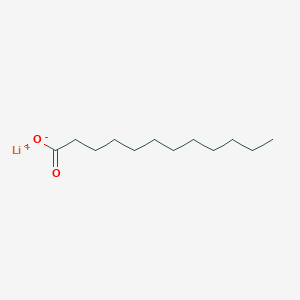

Canonical SMILES |

[B]=[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BW2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 25113385 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

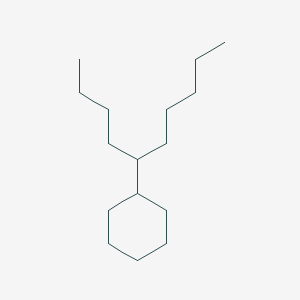

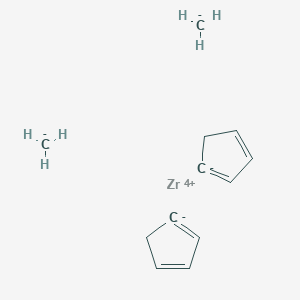

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)